molecular formula C6H15ClN2O B1436106 [(Oxan-3-yl)methyl]hydrazine hydrochloride CAS No. 2140316-25-0

[(Oxan-3-yl)methyl]hydrazine hydrochloride

Cat. No.: B1436106
CAS No.: 2140316-25-0
M. Wt: 166.65 g/mol
InChI Key: IASYOJVGUMMSMO-UHFFFAOYSA-N
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Description

[(Oxan-3-yl)methyl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is a derivative of hydrazine, featuring a tetrahydro-2H-pyran ring structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxan-3-yl)methyl]hydrazine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-3-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

[(Oxan-3-yl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyran compounds.

Scientific Research Applications

[(Oxan-3-yl)methyl]hydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Oxan-3-yl)methyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

[(Oxan-3-yl)methyl]hydrazine hydrochloride is unique due to its tetrahydro-2H-pyran ring structure. Similar compounds include:

  • [(Tetrahydro-2H-pyran-4-yl)methyl]hydrazine hydrochloride
  • [(Tetrahydro-2H-pyran-2-yl)methyl]hydrazine hydrochloride

These compounds share similar chemical properties but differ in the position of the hydrazine group on the pyran ring, which can influence their reactivity and applications.

Properties

IUPAC Name

oxan-3-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c7-8-4-6-2-1-3-9-5-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASYOJVGUMMSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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